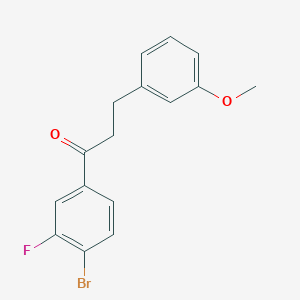

4'-Bromo-3'-fluoro-3-(3-methoxyphenyl)propiophenone

Vue d'ensemble

Description

4’-Bromo-3’-fluoro-3-(3-methoxyphenyl)propiophenone is an organic compound with the molecular formula C16H14BrFO2. This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to a propiophenone backbone. It is commonly used in various chemical reactions and has applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromo-3’-fluoro-3-(3-methoxyphenyl)propiophenone typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 4’-Bromo-3’-fluoro-3-(3-methoxyphenyl)propiophenone may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial methods also emphasize safety and environmental considerations, such as the use of green solvents and waste minimization techniques.

Analyse Des Réactions Chimiques

Types of Reactions

4’-Bromo-3’-fluoro-3-(3-methoxyphenyl)propiophenone undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The carbonyl group in the propiophenone backbone can be reduced to form alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce aldehydes or carboxylic acids.

Applications De Recherche Scientifique

4’-Bromo-3’-fluoro-3-(3-methoxyphenyl)propiophenone has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.

Mécanisme D'action

The mechanism of action of 4’-Bromo-3’-fluoro-3-(3-methoxyphenyl)propiophenone depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism of action may involve interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

4’-Bromo-3’-fluoro-3-(4-methoxyphenyl)propiophenone: Similar in structure but with a different position of the methoxy group.

4-Bromo-3-methoxyphenol: Lacks the fluorine and propiophenone moiety.

4-Methoxyphenylboronic acid: Contains a boronic acid group instead of the propiophenone backbone.

Uniqueness

4’-Bromo-3’-fluoro-3-(3-methoxyphenyl)propiophenone is unique due to the specific arrangement of bromine, fluorine, and methoxy groups on the propiophenone backbone. This unique structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various research and industrial applications.

Activité Biologique

4'-Bromo-3'-fluoro-3-(3-methoxyphenyl)propiophenone is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is a derivative of propiophenone, characterized by the presence of a bromine atom at the para position, a fluorine atom at the meta position, and a methoxy group on the phenyl ring. This unique structural arrangement is believed to influence its pharmacological properties, making it a candidate for various therapeutic applications.

The molecular formula of this compound is C17H16BrF O2, with a molecular weight of approximately 345.21 g/mol. The presence of halogen and methoxy groups enhances its reactivity and biological interactions.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, several studies have highlighted the potential of structurally related compounds as aromatase inhibitors and selective estrogen receptor modulators (SERMs), which are crucial in breast cancer treatment .

A study evaluating the binding affinity of various analogues showed that compounds with similar structural features had high inhibitory activity against aromatase, suggesting that this compound may also possess this activity . Additionally, molecular docking studies revealed favorable interactions with estrogen receptors, indicating potential efficacy in hormone-dependent cancers.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of related propiophenone derivatives have shown promising results. These compounds have been explored for their ability to inhibit bacterial growth and can serve as leads for developing new antimicrobial agents . The mechanism of action often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

The biological activity of this compound is likely mediated through several biochemical pathways:

- Aromatase Inhibition : Compounds similar to this one have been shown to inhibit aromatase enzyme activity, which is crucial for estrogen synthesis in breast tissue.

- Estrogen Receptor Modulation : The structural features allow for interaction with estrogen receptors, influencing gene expression related to cell proliferation and apoptosis.

- Antimicrobial Mechanisms : The presence of halogens may enhance membrane permeability or interfere with nucleic acid synthesis in microbial cells.

Case Studies and Research Findings

Several studies have focused on the biological activities of related compounds, providing insights into their potential therapeutic applications:

- Study on Aromatase Inhibitors : A series of structurally related compounds were synthesized and tested for their ability to inhibit aromatase. The most potent analogues displayed IC50 values significantly lower than established drugs like letrozole .

| Compound Name | IC50 (nM) | Mechanism |

|---|---|---|

| Letrozole | 5.3 | Aromatase Inhibitor |

| Norendoxifen | 1.2 | Dual Action (Aromatase Inhibitor & ER Modulator) |

| This compound | TBD | TBD |

- Antimicrobial Studies : Investigations into derivatives indicated that certain substitutions could enhance activity against Gram-positive bacteria, suggesting that further optimization of this compound could yield effective antimicrobial agents .

Propriétés

IUPAC Name |

1-(4-bromo-3-fluorophenyl)-3-(3-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrFO2/c1-20-13-4-2-3-11(9-13)5-8-16(19)12-6-7-14(17)15(18)10-12/h2-4,6-7,9-10H,5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDIAKKLFMUKQFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCC(=O)C2=CC(=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30644234 | |

| Record name | 1-(4-Bromo-3-fluorophenyl)-3-(3-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898774-86-2 | |

| Record name | 1-(4-Bromo-3-fluorophenyl)-3-(3-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.